molecular formula C9H12BrN B1282138 1-(3-Bromophenyl)-1-methylethylamine CAS No. 74702-93-5

1-(3-Bromophenyl)-1-methylethylamine

Cat. No. B1282138
Key on ui cas rn: 74702-93-5
M. Wt: 214.1 g/mol
InChI Key: WXAFGTXOIBNLNB-UHFFFAOYSA-N
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Patent
US07244725B2

Procedure details

To 2-(3-bromophenyl)-2-propylamine 29 in ether is added ethereal HCl. Solvent removal affords a tan solid, which is dissolved in a small volume of ethanol and diluted with ethyl acetate. The tan crystals which form are filtered to afford 2-(3-bromophenyl)-2-propylamine hydrochloride: 1H NMR (CDCl3+CD3OD drop) δ 7.65 (n m, 1H), 7.51 (app t, 2H), 7.32 (m, 1H), 1.77 (s, 6H); MS (CI) m/z 214.0 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:11])([CH3:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[ClH:12]>CCOCC.C(O)C.C(OCC)(=O)C>[ClH:12].[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:11])([CH3:9])[CH3:10])[CH:5]=[CH:6][CH:7]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
affords a tan solid, which
FILTRATION
Type
FILTRATION
Details
The tan crystals which form are filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC=1C=C(C=CC1)C(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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